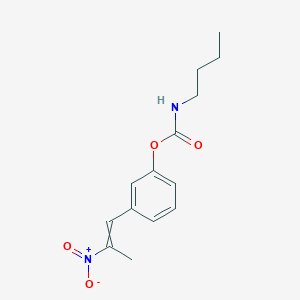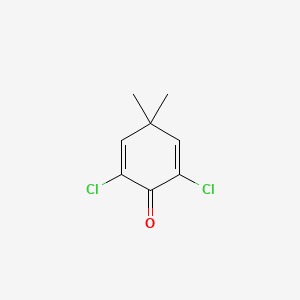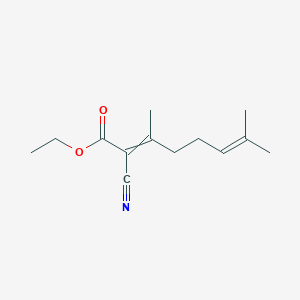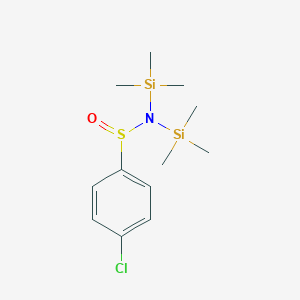
4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide is a chemical compound characterized by the presence of a chloro group, two trimethylsilyl groups, and a sulfinamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide typically involves the reaction of 4-chlorobenzenesulfinamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
4-Chlorobenzenesulfinamide+2Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of anhydrous conditions to prevent contamination and degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfinamide group can be oxidized to sulfonamide or reduced to sulfide.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of trimethylsilyl groups.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Sulfonamide derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfinamide derivatives.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide involves its interaction with various molecular targets. The trimethylsilyl groups can act as protecting groups, facilitating selective reactions at other functional sites. The sulfinamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The chloro group can undergo substitution reactions, allowing for further functionalization of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but lacks the sulfinamide and chloro groups.
Trimethylsilyl chloride: Used in the synthesis of 4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide.
4-Chlorobenzenesulfinamide: The starting material for the synthesis of the compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both trimethylsilyl and sulfinamide groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
61511-65-7 |
|---|---|
Molekularformel |
C12H22ClNOSSi2 |
Molekulargewicht |
320.00 g/mol |
IUPAC-Name |
4-chloro-N,N-bis(trimethylsilyl)benzenesulfinamide |
InChI |
InChI=1S/C12H22ClNOSSi2/c1-17(2,3)14(18(4,5)6)16(15)12-9-7-11(13)8-10-12/h7-10H,1-6H3 |
InChI-Schlüssel |
WEEQCEPOCKCWLP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N([Si](C)(C)C)S(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


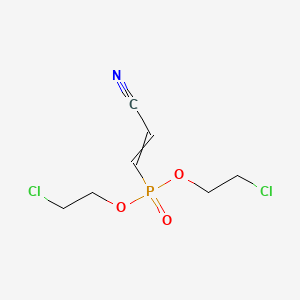
![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)
![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)
![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)
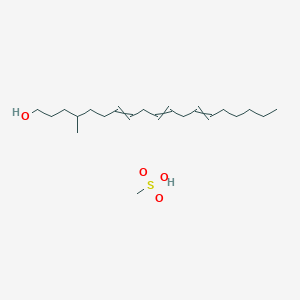
![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)

![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)


